molecular formula C22H19NO4 B5322161 N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide

N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide

Cat. No. B5322161
M. Wt: 361.4 g/mol
InChI Key: SJHRVCPDIJSSDJ-FMIVXFBMSA-N
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Description

N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide, also known as FFA4 agonist, is a synthetic compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist functions by binding to and activating the free fatty acid receptor 4 (this compound). This receptor is expressed in various tissues, including adipose tissue, immune cells, and the gastrointestinal tract. Activation of this compound leads to the activation of various signaling pathways, including the Gq/11, Gs, and Gi pathways, which ultimately result in the observed physiological effects.
Biochemical and Physiological Effects
This compound agonist has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-diabetic effects by improving glucose homeostasis and insulin sensitivity. It also has anti-obesity effects by promoting adipocyte differentiation and reducing adipose tissue inflammation.

Advantages and Limitations for Lab Experiments

N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist has several advantages for lab experiments. It is easily synthesized and readily available, making it a cost-effective option for researchers. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. Additionally, its effects may be influenced by other factors, such as diet and genetic background.

Future Directions

There are several future directions for the study of N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist. One potential area of investigation is its potential in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, it may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are also needed to investigate its potential in cancer treatment and its effects on the gut microbiome.
Conclusion
In conclusion, this compound agonist is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-diabetic, and anti-obesity effects and has been investigated for its potential in the treatment of various diseases. While it has several advantages for lab experiments, there are also limitations to its use. Further studies are needed to fully understand its potential therapeutic applications and to identify any potential side effects.

Synthesis Methods

N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of 3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl]-boronic acid, which is then reacted with 2-(3-methylphenoxy)acetyl chloride to yield the desired this compound agonist.

Scientific Research Applications

N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects. Additionally, it has been investigated for its potential in the treatment of asthma, cardiovascular diseases, and cancer.

properties

IUPAC Name

N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-16-4-2-5-19(14-16)27-15-22(25)23-18-10-7-17(8-11-18)9-12-20(24)21-6-3-13-26-21/h2-14H,15H2,1H3,(H,23,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHRVCPDIJSSDJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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